

Application of Bornyl Formate in Flavor and Fragrance Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bornyl formate*

Cat. No.: *B1624152*

[Get Quote](#)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Bornyl formate is a bicyclic monoterpenoid ester that possesses a characteristic balsamic, green, earthy, herbal, and pine-like aroma.^[1] It is a valuable ingredient in the flavor and fragrance industry, contributing to the scent profiles of a variety of consumer products. This document provides detailed application notes and protocols for the synthesis, purification, sensory evaluation, and analysis of **bornyl formate** for research and development purposes.

Physicochemical Properties and Odor Profile

Bornyl formate is a colorless liquid with the molecular formula C₁₁H₁₈O₂ and a molecular weight of 182.26 g/mol.^[2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **Bornyl Formate**

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₈ O ₂	[2]
Molecular Weight	182.26 g/mol	[2]
Appearance	Colorless liquid	[2][3]
Odor Profile	Balsamic, green, earthy, herbal, pine	[1]
Boiling Point	215 °C at 760 mmHg	[2]
97-98 °C at 15 Torr	[2]	
Specific Gravity	1.007 - 1.013 @ 20°C	[1]
Refractive Index	1.466 - 1.472 @ 20°C	[1]
Flash Point	78.89 °C (174.00 °F)	[1]
Solubility	Soluble in alcohol and oils; poorly soluble in propylene glycol and glycerin; almost insoluble in water.	[2]

Natural Occurrence

Bornyl formate is found in a variety of essential oils, contributing to their characteristic aromas. While its concentration can vary depending on the plant's geographical origin, harvesting time, and extraction method, it has been reported in the essential oils of:

- *Valeriana officinalis* (Valerian) root: The essential oil is known for its sedative properties.[2]
- *Thymus vulgaris* (Thyme): A popular herb with culinary and medicinal uses.[2]
- *Pinus sylvestris* (Scotch Pine) needles: Contributes to the fresh, piney scent of the forest.
- *Cinnamomum camphora* (Camphor tree): Different chemotypes of this tree yield essential oils with varying compositions.

Table 2: Reported Concentration of **Bornyl Formate** and Related Compounds in Essential Oils

Essential Oil Source	Compound	Concentration Range (%)	Reference
Valeriana officinalis root	Bornyl acetate	8.8 - 33.7	[4]
Pinus sylvestris needle	Bornyl acetate	1.1 - 3.9	[2]
Cinnamomum camphora	d-Borneol	81.58	[5]

*Note: Quantitative data for **bornyl formate** is limited in readily available literature. The data for bornyl acetate, a structurally similar compound, is provided for context.

Synthesis and Purification

Bornyl formate can be synthesized in the laboratory through the Fischer esterification of borneol with formic acid.

Experimental Protocol: Synthesis of Bornyl Formate

Objective: To synthesize **bornyl formate** via acid-catalyzed esterification of borneol with formic acid.

Materials:

- d-Borneol
- Formic acid (98-100%)
- Sulfuric acid (concentrated)
- Diethyl ether
- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution (brine)

- Anhydrous magnesium sulfate
- Round-bottom flask
- Reflux condenser
- Heating mantle with magnetic stirrer
- Separatory funnel
- Erlenmeyer flasks
- Rotary evaporator

Procedure:

- In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve d-borneol in an excess of formic acid.
- Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
- Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Transfer the reaction mixture to a separatory funnel and dilute with diethyl ether.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the excess acid, be cautious of CO₂ evolution), and brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude **bornyl formate**.

Experimental Protocol: Purification of Bornyl Formate by Distillation

Objective: To purify the synthesized **bornyl formate** by vacuum distillation.

Materials:

- Crude **bornyl formate**
- Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
- Vacuum pump
- Heating mantle
- Boiling chips

Procedure:

- Set up the distillation apparatus for vacuum distillation.
- Add the crude **bornyl formate** and a few boiling chips to the distillation flask.
- Slowly reduce the pressure using a vacuum pump.
- Gently heat the distillation flask using a heating mantle.
- Collect the fraction that distills at the expected boiling point of **bornyl formate** under the applied pressure (e.g., 97-98 °C at 15 Torr).^[2]
- Characterize the purified product by gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.

Sensory Evaluation

The sensory properties of **bornyl formate** are crucial for its application in flavors and fragrances. The following protocols outline methods for determining its odor detection threshold and for conducting a descriptive sensory panel analysis.

Experimental Protocol: Odor Detection Threshold Determination

Objective: To determine the odor detection threshold of **bornyl formate** in a neutral solvent using the ascending forced-choice method.

Materials:

- Purified **bornyl formate**
- Odorless solvent (e.g., propylene glycol or diethyl phthalate)
- Glass vials with Teflon-lined caps
- Graduated pipettes
- Panel of at least 10 screened and trained assessors

Procedure:

- Sample Preparation: Prepare a series of dilutions of **bornyl formate** in the solvent, starting from a very low concentration and increasing in logarithmic steps (e.g., 0.001%, 0.01%, 0.1%, 1% w/w).
- Triangle Test: For each concentration level, present three samples to each panelist: two blanks (solvent only) and one sample containing **bornyl formate**. The order of presentation should be randomized.
- Forced-Choice: Instruct the panelists to identify the "odd" sample, even if they have to guess.
- Ascending Series: Start with the lowest concentration and proceed to higher concentrations. The threshold for an individual is the geometric mean of the last concentration at which they could not correctly identify the odd sample and the first concentration at which they could.
- Data Analysis: The group threshold is calculated as the geometric mean of the individual thresholds.

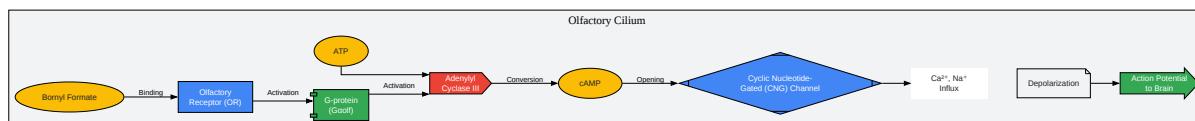
Experimental Protocol: Sensory Panel Descriptive Analysis

Objective: To develop a descriptive sensory profile of **bornyl formate**.

Materials:

- Purified **bornyl formate** (diluted to a clearly perceptible but not overwhelming concentration in an appropriate solvent)
- Odorless smelling strips
- Panel of 8-12 trained sensory assessors
- Sensory evaluation software or ballots

Procedure:


- Lexicon Development: In a preliminary session, present the **bornyl formate** sample to the panel. Ask them to individually generate descriptive terms for the aroma. Through group discussion, develop a consensus lexicon of 4-6 key descriptors (e.g., pine, herbal, camphoraceous, green, earthy, balsamic).
- Reference Standards: Provide the panel with reference standards for each descriptor to ensure calibration (e.g., pine needle oil for "pine," fresh thyme for "herbal").
- Intensity Rating: In individual booths, present the panelists with the **bornyl formate** sample on a smelling strip. Ask them to rate the intensity of each descriptor on a labeled magnitude scale (e.g., a 15-point scale from 0 = not perceptible to 15 = extremely strong).
- Data Analysis: Analyze the intensity ratings for each descriptor across the panel to generate a sensory profile of **bornyl formate**. The data can be visualized using a spider web plot.

Application in Flavor and Fragrance Formulations

Bornyl formate is used to impart a fresh, green, and pine-like character to a variety of fragrance compositions, particularly in household products, air fresheners, and men's colognes. In flavors, it can be used in trace amounts to add a herbaceous and slightly fruity note to artificial fruit flavors. The recommended usage level in fragrance concentrates is typically up to 2.0%.^[1]

Olfactory Signaling Pathway

The perception of **bornyl formate**, like other odorants, is initiated by its interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. While the specific OR that binds to **bornyl formate** has not been definitively identified, the general signaling cascade is well-understood.

[Click to download full resolution via product page](#)

Olfactory signal transduction cascade.

Upon binding of **bornyl formate** to its specific olfactory receptor, a conformational change in the receptor activates the G-protein, G_{αolf}. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of sodium and calcium ions. This influx depolarizes the neuron, generating an action potential that is transmitted to the olfactory bulb in the brain, where the signal is processed, resulting in the perception of the characteristic aroma of **bornyl formate**.

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique for the identification and quantification of **bornyl formate** in essential oils and fragrance formulations.

Experimental Protocol: GC-MS Analysis of Bornyl Formate

Objective: To identify and quantify **bornyl formate** in an essential oil sample.

Materials:

- Essential oil sample
- **Bornyl formate** standard
- Hexane (or other suitable solvent)
- Gas chromatograph coupled with a mass spectrometer (GC-MS)
- Appropriate GC column (e.g., DB-5 or equivalent)

Procedure:

- Sample Preparation: Prepare a dilution of the essential oil sample in hexane. Prepare a series of calibration standards of **bornyl formate** in hexane.
- GC-MS Conditions:
 - Injector Temperature: 250 °C
 - Carrier Gas: Helium
 - Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 3 °C/minute.
 - MS Transfer Line Temperature: 280 °C
 - Ion Source Temperature: 230 °C
 - Mass Range: 40-400 amu
- Analysis: Inject the prepared samples and standards into the GC-MS system.
- Data Analysis: Identify the **bornyl formate** peak in the sample chromatogram by comparing its retention time and mass spectrum to that of the standard. Quantify the concentration of **bornyl formate** in the sample using the calibration curve generated from the standards.

Conclusion

Bornyl formate is a significant aroma chemical with a versatile and pleasant odor profile. The protocols and data presented in this document provide a comprehensive resource for researchers and professionals in the flavor, fragrance, and related industries to effectively synthesize, analyze, and evaluate this compound for various applications. Further research into its specific olfactory receptors and more extensive quantification in natural sources will continue to enhance our understanding and utilization of this valuable molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. US1902364A - Method of preparing fatty acid esters of borneol and isoborneol - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application of Bornyl Formate in Flavor and Fragrance Research]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1624152#application-of-bornyl-formate-in-flavor-and-fragrance-research>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com